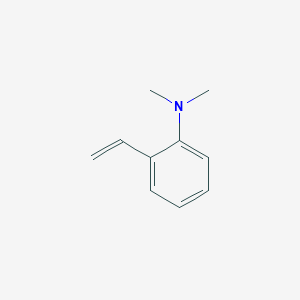
N,N'-dimethylpentane-1,5-diamine,hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N,N’-dimethylpentane-1,5-diamine,hydrochloride is an organic compound with the molecular formula C7H18N2. It is also known as 5-(Dimethylamino)pentylamine or DMAPA. This compound is characterized by its colorless or pale yellow liquid appearance and a weak amine odor. It is soluble in water and common organic solvents .
Preparation Methods
Synthetic Routes and Reaction Conditions
N,N’-dimethylpentane-1,5-diamine,hydrochloride can be synthesized through the amination of pentanal using excess dimethylamine and hydrochloric acid. The reaction involves the following steps:
Amination Reaction: Pentanal reacts with dimethylamine in the presence of hydrochloric acid to form N,N’-dimethylpentane-1,5-diamine.
Purification: The product is purified by distillation or recrystallization to obtain the desired compound.
Industrial Production Methods
Industrial production of N,N’-dimethylpentane-1,5-diamine,hydrochloride typically involves large-scale amination reactions using similar reagents and conditions as described above. The process is optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques .
Chemical Reactions Analysis
Types of Reactions
N,N’-dimethylpentane-1,5-diamine,hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminium hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the amine group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminium hydride, diethyl ether.
Substitution: Various nucleophiles under basic or acidic conditions.
Major Products
Oxidation: Corresponding amine oxides.
Reduction: Reduced amine derivatives.
Substitution: Substituted amine products.
Scientific Research Applications
N,N’-dimethylpentane-1,5-diamine,hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Employed in the synthesis of biologically active molecules and as a reagent in biochemical assays.
Medicine: Investigated for its potential therapeutic properties and as an intermediate in the synthesis of pharmaceuticals.
Industry: Utilized in the production of surfactants, corrosion inhibitors, and other industrial chemicals
Mechanism of Action
The mechanism of action of N,N’-dimethylpentane-1,5-diamine,hydrochloride involves its interaction with molecular targets such as enzymes and receptors. The compound can act as a ligand, binding to specific sites on proteins and modulating their activity. This interaction can influence various biochemical pathways and cellular processes .
Comparison with Similar Compounds
Similar Compounds
N,N-dimethylpentane-1,5-diamine: Similar structure but without the hydrochloride group.
5-(Dimethylamino)pentylamine: Another name for the same compound.
N,N-dimethyl-1,5-pentanediamine: A closely related compound with slight structural variations
Uniqueness
N,N’-dimethylpentane-1,5-diamine,hydrochloride is unique due to its specific chemical structure, which imparts distinct physical and chemical properties.
Properties
CAS No. |
5330-32-5 |
|---|---|
Molecular Formula |
C7H19ClN2 |
Molecular Weight |
166.69 g/mol |
IUPAC Name |
N,N'-dimethylpentane-1,5-diamine;hydrochloride |
InChI |
InChI=1S/C7H18N2.ClH/c1-8-6-4-3-5-7-9-2;/h8-9H,3-7H2,1-2H3;1H |
InChI Key |
SCJPHQJQHHSERY-UHFFFAOYSA-N |
SMILES |
CNCCCCCNC.Cl |
Canonical SMILES |
CNCCCCCNC.Cl |
| 5330-32-5 | |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![n-{4-[(3-Methyl-1,2-thiazol-5-yl)sulfamoyl]phenyl}acetamide](/img/structure/B3191220.png)



![Dimethyl 2-[(4-chlorophenyl)methylidene]propanedioate](/img/structure/B3191250.png)








